3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone - 898789-03-2

3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone

Catalog Number: EVT-422875
CAS Number: 898789-03-2
Molecular Formula: C20H21F3N2O
Molecular Weight: 362.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imatinib is a tyrosine kinase inhibitor used as a targeted therapy for specific types of cancer. []

Synthesis Analysis

One abstract describes an efficient, economical process for producing Imatinib with high purity (99.99%) and a 50% overall yield in four steps. [] This process involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride in isopropyl alcohol solvent in the presence of potassium carbonate. [] Another abstract details a method for producing Imatinib as a free base or acid addition salt, involving the reduction of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine amine and subsequent reaction with a dihydro-halide salt of 4-(4-methylpiperazinomethyl)benzoylhalide. []

Applications

Imatinib is used for inhibiting the progression or treating proliferative diseases. [] Specifically, it shows therapeutic effects in treating leukemia. []

Drug-eluting Stents:

Imatinib can be incorporated into coatings for medical devices like stents. [] This application aims to prevent or reduce vessel dysfunction, particularly restenosis (re-narrowing of a blood vessel) in patients with diabetes. [] Local delivery of Imatinib through a stent coating demonstrates high stability for up to 45 days. []

Genotoxicity Studies:

Analytical methods like LC-MS/MS are employed to determine the content of potential genotoxic impurities in Imatinib mesylate. [] This highlights the importance of monitoring these impurities during drug development and production to ensure patient safety.

N-{5-[4-(4-Methylpiperazinomethyl)benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidineamine (Imatinib)

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions by inhibiting the activity of the BCR-ABL tyrosine kinase, which is abnormally activated in these cancers. []
  • Relevance: Imatinib shares the 4-(4-methylpiperazinomethyl)benzoyl substructure with 3-(4-methylpiperazinomethyl)-3'-trifluoromethylbenzophenone. Both compounds contain a benzophenone core, with Imatinib possessing an additional pyrimidine-amine substituent. The shared substructure suggests potential similarities in their chemical properties and potential biological activity, particularly considering the importance of the 4-(4-methylpiperazinomethyl)benzoyl moiety for Imatinib's activity. []

4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride (MPBA)

  • Compound Description: MPBA is a potential genotoxic impurity found in Imatinib mesylate. Genotoxic impurities are those that can damage DNA and potentially lead to mutations or cancer. []
  • Relevance: MPBA is structurally similar to 3-(4-methylpiperazinomethyl)-3'-trifluoromethylbenzophenone, sharing the 4-(4-methylpiperazinomethyl)benzoyl moiety. The key difference lies in the presence of a carboxylic acid group in MPBA instead of the trifluoromethylbenzophenone moiety in the target compound. This similarity suggests a possible synthetic relationship between the two compounds, with MPBA potentially serving as a starting material or intermediate in the synthesis of 3-(4-methylpiperazinomethyl)-3'-trifluoromethylbenzophenone. []

1-Aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides

  • Compound Description: This group of compounds, featuring an acrylophenone structure with varying aryl substituents, was investigated for their cytotoxic activity against various cancer cell lines, including human gingival carcinoma, oral squamous carcinoma, gingival fibroblasts, periodontal ligament fibroblasts, and pulp cells. []
  • Relevance: While not directly containing the benzophenone core, these compounds share the N-methylpiperazinomethyl substituent with 3-(4-methylpiperazinomethyl)-3'-trifluoromethylbenzophenone. This shared structural feature suggests a potential commonality in their mechanisms of action or biological targets, particularly considering the role of piperazine derivatives in various pharmaceutical applications. Further research could explore if the benzophenone core in the target compound influences its cytotoxicity profile compared to the acrylophenone scaffold. []

3-(Diethylamino)-5-(2'-hydroxy-4'-methoxyphenyl)isoxazole (2a) and its derivatives

  • Compound Description: Compound 2a and its derivatives, including 2'-alkyloxyisoxazoles, 2'-acyl derivatives, 2'-alkyl derivatives, Mannich bases, and bisisoxazoles, were investigated for their antiviral activity, particularly against group A and group B rhinoviruses. Some of these compounds showed promising activity against group B rhinoviruses. []
  • Relevance: Although structurally distinct from 3-(4-methylpiperazinomethyl)-3'-trifluoromethylbenzophenone, the inclusion of a Mannich base derivative within this series is notable. The target compound also features a Mannich base-like substructure, highlighting a potential avenue for exploring its antiviral properties. Comparing the structure-activity relationships within this series with modifications made to the target compound could offer insights into optimizing its antiviral activity. []

Properties

CAS Number

898789-03-2

Product Name

3-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone

Molecular Formula

C20H21F3N2O

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C20H21F3N2O/c1-24-8-10-25(11-9-24)14-15-4-2-5-16(12-15)19(26)17-6-3-7-18(13-17)20(21,22)23/h2-7,12-13H,8-11,14H2,1H3

InChI Key

ODWYKRKEGBTIQT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.